molecular formula C19H30N4O2 B6719773 N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide

Cat. No.: B6719773
M. Wt: 346.5 g/mol
InChI Key: LHHMMZRTUGYGCT-UHFFFAOYSA-N
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Description

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide is a complex organic compound that features a morpholine ring and a phenylpiperazine moiety

Properties

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c24-19(23-14-16-25-17-15-23)20-8-4-5-9-21-10-12-22(13-11-21)18-6-2-1-3-7-18/h1-3,6-7H,4-5,8-17H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMMZRTUGYGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide typically involves the following steps:

    Formation of the phenylpiperazine moiety: This can be achieved by reacting phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Attachment of the butyl chain: The phenylpiperazine is then reacted with 1,4-dibromobutane to introduce the butyl chain.

    Formation of the morpholine ring: The butylated phenylpiperazine is then reacted with morpholine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s disease and epilepsy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by inhibiting enzymes like acetylcholinesterase, which leads to increased levels of neurotransmitters such as acetylcholine. This modulation can enhance cognitive functions and provide therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

N-[4-(4-phenylpiperazin-1-yl)butyl]morpholine-4-carboxamide is unique due to its specific combination of a morpholine ring and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter systems makes it a promising candidate for the development of new therapeutic agents.

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